molecular formula C36H34Br2N2Na2O8S2 B1170156 Acid Blue 140 CAS No. 12219-21-5

Acid Blue 140

Cat. No.: B1170156
CAS No.: 12219-21-5
M. Wt: 892.6 g/mol
InChI Key: RPLREUASRUWDQJ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acid Blue 140 is a synthetic dye belonging to the class of sulfonic acid dyes. It is known for its vibrant blue color and is commonly used in the textile industry due to its solubility in water and affinity for various substrates . The compound is also referred to by its Chemical Abstracts Service number 12219-21-5.

Preparation Methods

The synthesis of Acid Blue 140 involves the condensation of 1,4-dihydroxyanthracene-9,10-dione with 4-butyl-2-methylbenzenamine, followed by bromination and sulfonation . The reaction conditions typically include the use of bromide and sulfonating agents under controlled temperatures to ensure the formation of the desired product. Industrial production methods often involve large-scale batch processes to achieve high yields and purity.

Chemical Reactions Analysis

Acid Blue 140 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can alter the dye’s color properties and are used in certain applications.

    Substitution: The sulfonic acid groups in this compound can participate in substitution reactions, allowing for the modification of the dye’s properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium dithionite, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which Acid Blue 140 exerts its effects involves its interaction with molecular targets through its sulfonic acid groups. These interactions can lead to changes in the dye’s color properties, making it useful as an indicator. In biological systems, the dye can bind to specific proteins or nucleic acids, allowing for visualization and tracking in imaging studies.

Comparison with Similar Compounds

Acid Blue 140 can be compared with other sulfonic acid dyes such as Acid Blue 92 and Acid Blue 25. While all these dyes share similar structural features and applications, this compound is unique due to its specific molecular structure, which provides distinct color properties and reactivity . The presence of different substituents on the aromatic rings can influence the dye’s solubility, stability, and interaction with substrates.

Similar compounds include:

  • Acid Blue 92
  • Acid Blue 25
  • Acid Blue 1

Each of these dyes has unique properties that make them suitable for specific applications, but this compound stands out for its vibrant color and versatility in various scientific and industrial uses.

Properties

CAS No.

12219-21-5

Molecular Formula

C36H34Br2N2Na2O8S2

Molecular Weight

892.6 g/mol

IUPAC Name

disodium;2-bromo-3-[[4-(2-bromo-4-butyl-6-methyl-3-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]-6-butyl-4-methylbenzenesulfonate

InChI

InChI=1S/C36H36Br2N2O8S2.2Na/c1-5-7-11-21-17-19(3)31(29(37)35(21)49(43,44)45)39-25-15-16-26(28-27(25)33(41)23-13-9-10-14-24(23)34(28)42)40-32-20(4)18-22(12-8-6-2)36(30(32)38)50(46,47)48;;/h9-10,13-18,39-40H,5-8,11-12H2,1-4H3,(H,43,44,45)(H,46,47,48);;/q;2*+1/p-2

InChI Key

RPLREUASRUWDQJ-UHFFFAOYSA-L

Canonical SMILES

CCCCC1=C(C(=C(C(=C1)C)NC2=C3C(=C(C=C2)NC4=C(C(=C(C=C4C)CCCC)S(=O)(=O)[O-])Br)C(=O)C5=CC=CC=C5C3=O)Br)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.